Bifeprunox mesylate
Descripción general
Descripción
Bifeprunox mesylate is an atypical antipsychotic agent . It combines minimal D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .
Molecular Structure Analysis
Bifeprunox mesylate has a chemical formula of C24H23N3O2 . Its molecular weight is 385.467 g/mol . The structure of Bifeprunox mesylate includes a benzoxazolone core, a piperazine ring, and a biphenyl group .
Aplicaciones Científicas De Investigación
Antipsychotic Drug
Bifeprunox mesylate is an investigational drug with potential antipsychotic properties . It is a partial dopamine agonist with a unique receptor-binding profile . It has been used in the treatment of schizophrenia and other mental health disorders .
Improved Synthesis
Researchers have reported an improved six-step synthesis of Bifeprunox . The key step is azidation of a lithiated phenol ether. Subsequent reduction of the azide, removal of phenol protecting group, and cyclization lead to the desired benzoxazolinone .
Treatment of Acute Exacerbation of Schizophrenia
A study suggests that 20 mg of Bifeprunox may be efficacious in improving symptoms in patients with an acute exacerbation of schizophrenia . Bifeprunox appeared to be safe and well tolerated by patients in this 6-week study .
Dopamine D2 Receptor Agonist
Bifeprunox is a dopamine D2 receptor (D2R) partial agonist . This property makes it a potential candidate for the treatment of conditions related to dopamine function, such as Parkinson’s disease .
5-HT1A Agonist
Bifeprunox also exhibits 5-HT1A agonist properties . This means it could potentially be used in the treatment of anxiety disorders and depression, which are often treated with 5-HT1A agonists .
Chemical Research
Due to its complex structure and synthesis process, Bifeprunox mesylate is often used in chemical research to develop new synthesis methods and improve existing ones .
Mecanismo De Acción
Target of Action
Bifeprunox mesylate primarily targets the Dopamine D2 receptor and the Serotonin 5-HT1A receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition.
Mode of Action
Bifeprunox mesylate acts as a partial agonist at the Dopamine D2 receptor and the Serotonin 5-HT1A receptor . This means it can both activate and block these receptors depending on the circumstances. In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low . By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers .
Biochemical Pathways
Bifeprunox mesylate affects the dopaminergic and serotonergic pathways . By acting as a partial agonist at the D2 and 5-HT1A receptors, it can modulate the activity of these pathways, potentially leading to therapeutic effects in conditions like schizophrenia and psychosis .
Pharmacokinetics
It is known that bifeprunox mesylate is an apolar basic compound with relatively high protein binding . Plasma concentrations are in the lower ng/ml range .
Result of Action
Bifeprunox mesylate’s action as a partial agonist at the D2 and 5-HT1A receptors can lead to a decrease in symptoms of schizophrenia and psychosis .
Safety and Hazards
The safety data sheet for Bifeprunox mesylate suggests that it may cause skin irritation . In case of accidental ingestion or contact, immediate medical attention is advised .
Relevant Papers
- "Efficacy and safety of bifeprunox in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study" .
- "Bifeprunox: a Novel Antipsychotic Agent with Partial Agonist Properties at Dopamine D2 and Serotonin 5-HT1A Receptors" .
Propiedades
IUPAC Name |
methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKHSGOYGLGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956533 | |
Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
350992-13-1 | |
Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFEPRUNOX MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the stability of bifeprunox mesylate?
A1: Research has focused on identifying and characterizing stable polymorphs of bifeprunox mesylate. A stable polymorph is a specific crystal structure of a compound that exhibits enhanced stability compared to other forms. The identification of a stable polymorph is crucial for pharmaceutical development as it ensures consistent manufacturing, storage, and therapeutic efficacy. One study specifically describes the stable polymorph of bifeprunox mesylate, its preparation method, and its potential application in pharmaceutical products, particularly for treating psychotic disorders and Parkinson's disease [, ].
Q2: Are there different crystalline forms of bifeprunox mesylate?
A2: Yes, the research indicates that bifeprunox mesylate can exist in different crystalline forms, also known as polymorphs []. Polymorphs have the same chemical composition but differ in their crystal structures, which can affect their physical properties such as stability, solubility, and bioavailability.
Q3: What are the potential applications of the stable polymorph of bifeprunox mesylate in drug formulation?
A3: The identification of a stable polymorph of bifeprunox mesylate is particularly relevant for developing pharmaceutical formulations []. A stable polymorph ensures consistent manufacturing of drug products with predictable stability, dissolution rates, and therapeutic efficacy. This is essential for delivering safe and effective medications to patients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.